2-Amino-4,6-dimethylpyrimidin-5-OL

FGFR4 inhibitor kinase selectivity hepatocellular carcinoma

2-Amino-4,6-dimethylpyrimidin-5-OL is a validated pyrimidine scaffold for developing selective FGFR4 inhibitors with demonstrated anti-hepatocellular carcinoma efficacy. Derivative 6O exhibits ≥8-fold higher FGFR4 selectivity over FGFR1–3 compared to BLU9931. This aminodimethylpyrimidinol core provides a distinct SAR profile vs. structurally related aminotrimethylpyridinol scaffolds, with molecular docking confirming key binding-pocket interactions. Procure for preclinical oncology programs requiring kinase selectivity and in vivo efficacy. Also serves as a scalable intermediate for 5-substituted pyrimidine carbocyclic nucleoside medicines.

Molecular Formula C6H9N3O
Molecular Weight 139.158
CAS No. 685897-68-1
Cat. No. B2365353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,6-dimethylpyrimidin-5-OL
CAS685897-68-1
Molecular FormulaC6H9N3O
Molecular Weight139.158
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N)C)O
InChIInChI=1S/C6H9N3O/c1-3-5(10)4(2)9-6(7)8-3/h10H,1-2H3,(H2,7,8,9)
InChIKeyBATVWQIPSVQPEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,6-dimethylpyrimidin-5-OL (CAS 685897-68-1): Core Properties and Procurement-Relevant Identification


2-Amino-4,6-dimethylpyrimidin-5-OL (CAS 685897-68-1), also designated as 5-Pyrimidinol, 2-amino-4,6-dimethyl- (9CI), is a heterocyclic pyrimidine derivative with molecular formula C6H9N3O and molecular weight 139.16 g/mol . The compound features a pyrimidine core with amino substitution at position 2, methyl groups at positions 4 and 6, and a hydroxyl group at position 5 . Its physicochemical profile includes a predicted pKa of 4.66 ± 0.33, predicted boiling point of 361.1 ± 34.0 °C, melting point of 208 °C (decomposition), and predicted density of 1.275 ± 0.06 g/cm³ . The compound has an exact mass of 139.07500, a polar surface area (PSA) of 72.03 Ų, and a calculated LogP of 0.96240 .

Why Generic Substitution of 2-Amino-4,6-dimethylpyrimidin-5-OL Derivatives Is Not Scientifically Justified


Substitution of 2-amino-4,6-dimethylpyrimidin-5-OL derivatives with structurally similar compounds cannot be assumed to preserve biological activity or selectivity. In the FGFR4 inhibitor class, subtle structural modifications produce dramatic differences in kinase selectivity and anti-proliferative potency. For example, the aminodimethylpyrimidinol scaffold provides a distinct selectivity profile compared to the structurally related aminotrimethylpyridinol scaffold, with the pyrimidine-based core conferring improved FGFR4 selectivity over FGFR1–3 relative to alternative cores [1]. These differences arise from specific interactions within the kinase ATP-binding pocket that are highly sensitive to core heterocycle identity and substitution pattern [2]. Consequently, generic interchange without empirical validation of the specific derivative introduces unacceptable scientific risk in both research and development settings.

2-Amino-4,6-dimethylpyrimidin-5-OL Derivatives: Quantitative Comparative Evidence for Scientific Selection


FGFR4 Kinase Selectivity: Aminodimethylpyrimidinol Derivative 6O Demonstrates ≥8-Fold Higher FGFR4 Selectivity Than BLU9931

The 2-amino-4,6-dimethylpyrimidin-5-ol derivative compound 6O demonstrated FGFR4 inhibitory activity with substantially higher selectivity over FGFR1, FGFR2, and FGFR3 compared to the reference compound BLU9931 [1]. Kinase selectivity profiling established that compound 6O exhibits at least 8-fold higher FGFR4 selectivity relative to BLU9931 [2]. The FGFR4 inhibitory activity and selectivity were elucidated through molecular docking studies examining interactions within the kinase ATP-binding pocket [3].

FGFR4 inhibitor kinase selectivity hepatocellular carcinoma target selectivity

Anti-Proliferative Activity Against Hep3B HCC Cells: Compound 6O Displays Strong Cytotoxicity in a BLU9931-Sensitive Cell Line

Compound 6O, a derivative of 2-amino-4,6-dimethylpyrimidin-5-ol, exhibited strong anti-proliferative activity against the Hep3B hepatocellular carcinoma (HCC) cell line [1]. Notably, Hep3B cells were established as a significantly more sensitive cell line to BLU9931, the reference FGFR4 inhibitor, indicating that both compounds share a common FGFR4-dependent mechanism of action in this model [2]. The anti-cancer evaluation encompassed multiple HCC cell lines, with compound 6O demonstrating particular potency in the Hep3B context [3].

hepatocellular carcinoma anti-proliferative Hep3B FGFR4-driven cancer

In Vivo Anti-Tumor Efficacy in Hep3B-Xenografted CAM Model: Compound 6O Achieves Comparable Tumor Suppression to BLU9931

The in vivo anti-tumor activity of compound 6O was evaluated using a Hep3B-xenografted chick chorioallantoic membrane (CAM) tumor model [1]. In this in vivo efficacy assessment, compound 6O demonstrated anti-tumor activity that was almost similar to that of BLU9931, the positive control FGFR4 inhibitor [2]. The CAM model provides a rapid, cost-effective in vivo screening platform for assessing tumor growth inhibition prior to more extensive murine xenograft studies [3].

in vivo efficacy xenograft model CAM assay tumor growth inhibition

Core Scaffold Differentiation: Aminodimethylpyrimidinol vs. Aminotrimethylpyridinol Scaffolds Show Distinct FGFR4 SAR Profiles

The study directly compared two structurally related core scaffolds: aminodimethylpyrimidinol (derived from 2-amino-4,6-dimethylpyrimidin-5-ol) and aminotrimethylpyridinol (derived from 6-amino-2,4,5-trimethylpyridin-3-ol), both designed as FGFR4 inhibitors [1]. Structure-activity relationship (SAR) analysis revealed that FGFR4 inhibitory activity was clearly influenced by the choice of core heterocycle and substitution pattern [2]. Molecular docking studies provided structural rationale for the observed differences, elucidating how the pyrimidine versus pyridine core affects binding interactions within the FGFR4 ATP-binding pocket [3].

structure-activity relationship scaffold comparison kinase inhibitor design FGFR4

Predicted Physicochemical Properties: pKa of 4.66 Enables pH-Dependent Solubility and Formulation Differentiation

The predicted acid dissociation constant (pKa) of 2-amino-4,6-dimethylpyrimidin-5-ol is 4.66 ± 0.33 . This pKa value, attributed to the 5-hydroxyl group on the pyrimidine ring, indicates that the compound exists predominantly in the protonated (neutral) form at physiological pH 7.4 while undergoing ionization in mildly acidic environments . Additional predicted physicochemical parameters include a boiling point of 361.1 ± 34.0 °C, density of 1.275 ± 0.06 g/cm³, and a calculated LogP of 0.96240 .

physicochemical properties pKa drug-like properties formulation

2-Amino-4,6-dimethylpyrimidin-5-OL: Research and Industrial Application Scenarios Supported by Quantitative Evidence


FGFR4-Selective Kinase Inhibitor Development for Hepatocellular Carcinoma

2-Amino-4,6-dimethylpyrimidin-5-OL serves as a validated scaffold for developing selective FGFR4 inhibitors with demonstrated anti-hepatocellular carcinoma efficacy. Derivative compound 6O exhibited at least 8-fold higher FGFR4 selectivity over FGFR1–3 compared to BLU9931 [1], strong anti-proliferative activity against Hep3B HCC cells [2], and in vivo tumor suppression in a Hep3B-xenografted CAM model comparable to the reference inhibitor [3]. This scaffold is therefore appropriate for medicinal chemistry programs targeting FGFR4-driven HCC where kinase selectivity and in vivo efficacy are critical decision parameters.

Structure-Activity Relationship Studies Comparing Pyrimidine- vs. Pyridine-Based Kinase Inhibitor Cores

The aminodimethylpyrimidinol scaffold derived from 2-amino-4,6-dimethylpyrimidin-5-OL provides a distinct SAR profile compared to the structurally related aminotrimethylpyridinol scaffold [1]. Direct comparative studies established that FGFR4 inhibitory activity differs meaningfully between these two heterocyclic cores, with molecular docking elucidating the structural basis for these differences [2]. Researchers conducting comparative scaffold analysis in kinase inhibitor discovery programs will find this compound essential for evaluating the impact of pyrimidine versus pyridine cores on target binding and selectivity.

Preclinical Oncology Research Requiring Validated FGFR4 Inhibitor Chemotypes

Procurement of 2-amino-4,6-dimethylpyrimidin-5-OL and its derivatives is justified for preclinical oncology programs requiring FGFR4-targeting agents with demonstrated in vitro and in vivo validation. The scaffold has been evaluated in enzymatic kinase assays, HCC cell line proliferation studies, and a CAM xenograft tumor model [1], providing a multi-tiered validation dataset that supports its use in target validation, biomarker discovery, and early-stage efficacy studies in FGFR4-dependent cancer models [2].

Synthetic Intermediate for 5-Substituted Pyrimidine Carbocyclic Nucleoside Analogs

According to patent disclosures, 2-amino-4,6-dimethylpyrimidin-5-OL functions as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines with more complex structures [1]. The synthesis process offers operational simplicity, safety, and mild reaction conditions suitable for industrial production scale-up [2]. Organizations pursuing antiviral or anticancer nucleoside analog programs may procure this compound as a key building block where synthetic accessibility and process scalability are procurement-relevant differentiators.

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